1-Bromo-3-[(difluoromethoxy)methyl]benzene is an aromatic compound characterized by the presence of a bromine atom and a difluoromethoxy group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 223.01 g/mol. The compound appears as a clear, colorless to light yellow liquid with a density of 1.585 g/mL at 25°C and a boiling point ranging from 196°C to 197°C . The difluoromethoxy group contributes to the compound's unique reactivity and physical properties, making it of interest in various chemical applications.
The synthesis of 1-Bromo-3-[(difluoromethoxy)methyl]benzene can be achieved through various methods:
These methods typically require careful control of reaction conditions to optimize yields and selectivity.
1-Bromo-3-[(difluoromethoxy)methyl]benzene has potential applications in several fields:
Several compounds share structural similarities with 1-Bromo-3-[(difluoromethoxy)methyl]benzene. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-2-(difluoromethoxy)benzene | C7H5BrF2O | Different position of bromine; similar reactivity |
| 1-Bromo-3-methylbenzene | C7H7Br | Lacks fluorine; simpler structure |
| 1-Bromo-4-(difluoromethoxy)benzene | C7H5BrF2O | Different substitution pattern; potential for different electronic properties |
| 3-Difluoromethoxytoluene | C8H8F2O | No bromine; focus on difluoromethoxy effects |
These compounds illustrate variations in substitution patterns and functional groups that can significantly influence their chemical behavior and potential applications.
The development of difluoromethoxy-substituted aromatics traces back to the 1990s, when researchers recognized the metabolic stability imparted by fluorine atoms in drug candidates. Early methods relied on hazardous chlorofluorocarbene reagents, but the field transformed with the introduction of bench-stable difluoromethylation agents. A pivotal advancement occurred in 2012 with Hartwig's copper-mediated difluoromethylation of aryl iodides using TMSCF₂H, which demonstrated the feasibility of installing CF₂H groups on aromatic systems. Subsequent innovations, such as Shen's silver-mediated difluoromethylation of diaryliodonium salts (2015) and Xu's nickel-catalyzed cross-coupling with zinc reagents (2016), expanded the substrate scope to include bromoarenes like 1-bromo-3-[(difluoromethoxy)methyl]benzene.
| Year | Milestone | Key Reagent | Impact |
|---|---|---|---|
| 2012 | Cu-mediated Ar–CF₂H formation | TMSCF₂H | Enabled direct C(sp²)–CF₂H coupling |
| 2015 | Ag-catalyzed difluoromethylation | [(SIPr)Ag(CF₂H)] | Broadened electrophile compatibility |
| 2016 | Ni-catalyzed Ar–CF₂H coupling | (DMPU)₂Zn(CF₂H)₂ | Achieved cross-coupling with aryl bromides |
These methodological breakthroughs coincided with the growing pharmaceutical demand for fluorinated analogs, driving the adoption of 1-bromo-3-[(difluoromethoxy)methyl]benzene as a versatile precursor. The compound's bromine atom serves as an orthogonal reactive site, allowing sequential functionalization while preserving the difluoromethoxymethyl group.